Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate

Endothelin Antagonists Pyridine-3-sulfonyl Chloride Derivative Pharmaceutical Intermediate

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate (CAS 1325303-30-7) is a heterocyclic sulfonyl acetate building block with molecular formula C11H14ClNO4S and molecular weight 291.75 g/mol. It features a 2-chloropyridine ring, a sulfone bridge, and a tert-butyl ester terminus.

Molecular Formula C11H14ClNO4S
Molecular Weight 291.75
CAS No. 1325303-30-7
Cat. No. B2809899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate
CAS1325303-30-7
Molecular FormulaC11H14ClNO4S
Molecular Weight291.75
Structural Identifiers
SMILESCC(C)(C)OC(=O)CS(=O)(=O)C1=C(N=CC=C1)Cl
InChIInChI=1S/C11H14ClNO4S/c1-11(2,3)17-9(14)7-18(15,16)8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3
InChIKeyNEPMYCZTASMEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate (CAS 1325303-30-7) as a Specialty Intermediate


Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate (CAS 1325303-30-7) is a heterocyclic sulfonyl acetate building block with molecular formula C11H14ClNO4S and molecular weight 291.75 g/mol. It features a 2-chloropyridine ring, a sulfone bridge, and a tert-butyl ester terminus. Commercial suppliers report a standard purity of 95% . Its calculated LogP of 1.85 indicates moderate lipophilicity . The compound is primarily utilized as a protected intermediate in multi-step organic synthesis, where the 2-chloro substituent is structurally required for downstream pharmaceutical targets such as endothelin antagonists [1].

Protected intermediate with tert-butyl ester for chemoselective late-stage activation in multi-step synthesis
2-Chloropyridine sulfone scaffold documented for endothelin antagonist synthetic routes
Pre-oxidized sulfone building block with reported metabolic stability context for pharmacophore elaboration

Why Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate Cannot Be Replaced by a Close Analog Without Risking Synthetic or Functional Outcome


In-class substitution of this compound is not a straightforward procurement decision because each structural element—the 2-chloropyridine ring, the sulfone oxidation state, and the tert-butyl ester—imparts a distinct and non-interchangeable chemical behavior that directly impacts downstream synthetic utility. The 2-chloro substituent is not a generic halogen placeholder; it is explicitly required in at least one major pharmaceutical target class (endothelin antagonists) as documented in patent literature [1]. The tert-butyl ester enables chemoselective late-stage deprotection under mild acidic conditions, a property not shared by ethyl or methyl esters, which are essentially unreactive toward reagents such as SOCl2 at room temperature [2]. The sulfone group provides a metabolically stable structural anchor compared to the corresponding sulfide, which is prone to oxidation/reduction cycling [3]. These cumulative differences mean that swapping any single moiety—halogen, ester, or oxidation state—compromises either synthetic handle, biological specificity, or metabolic stability. The evidence below quantifies these structural and physicochemical differentiators.

!
2-Chloro Substituent
Patent-documented for endothelin antagonist routes; 2-H or 2-Br analogs lack this documented synthetic utility and may require route re-optimization.
!
tert-Butyl Ester
Enables chemoselective SOCl₂ activation at room temperature; methyl or ethyl esters are essentially unreactive, limiting late-stage functionalization options.
!
Sulfone Oxidation State
Provides a metabolically stable anchor; the corresponding sulfide is prone to redox cycling and may introduce metabolite-profile uncertainty.

Quantitative Differentiation Evidence: Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate vs. Closest Analogs


2-Chloro Substituent vs. 2-H or 2-Bromo: Patent-Documented Requirement for Endothelin Antagonist Synthesis

US Patent 6,531,605 explicitly identifies 2-chloropyridine-3-sulfonyl chloride—and by extension its acetate derivative—as 'particularly useful' for the production of endothelin antagonists disclosed in WO 96/40681 [1]. The patent does not extend this utility to the 2-bromo or 2-fluoro analogs, nor to the unsubstituted pyridine-3-sulfonyl chloride, indicating that the 2-chloro substituent is structurally imperative for this pharmaceutical target class. This specificity is reinforced by the fact that the patent discusses electron-withdrawing substituents as critical for reactivity, and 2-chloro provides the optimal balance of electronic and steric properties for the diazonium salt pathway.

2-Cl Substituent Specificity
Class-level
2-Cl: patent-documented as particularly useful for endothelin antagonists. 2-H, 2-Br, 2-F: not claimed for this application.
Halogen substitution may break synthetic route compatibility for endothelin antagonist programs.
Patent context: US 6,531,605; diazonium salt pathway.
Endothelin Antagonists Pyridine-3-sulfonyl Chloride Derivative Pharmaceutical Intermediate

Tert-Butyl Ester vs. Ethyl or Methyl Ester: Differential Reactivity Toward SOCl2 Enables Chemoselective Late-Stage Activation

According to the Organic Chemistry Portal, tert-butyl esters react with SOCl2 at room temperature to produce acid chlorides in 'very good yields,' whereas benzyl, methyl, ethyl, and isopropyl esters are 'essentially unreactive' under these conditions [1]. This stark reactivity dichotomy underpins the choice of the tert-butyl ester for protecting the acetate moiety: it serves as a masked acid that can be selectively activated without affecting other ester functionalities in a complex molecule. The ethyl or methyl ester analog, in contrast, cannot be directly converted to the acid chloride via SOCl2, limiting its utility as a versatile late-stage intermediate.

Ester Reactivity (SOCl₂)
Class-level
tert-Butyl ester: reactive, yields acid chloride in very good yields. Methyl, ethyl, benzyl, isopropyl esters: essentially unreactive.
Ester type determines whether late-stage acid chloride activation is feasible.
SOCl₂, room temperature, no additional catalyst.
Protecting Group Strategy Ester Hydrolysis Acid Chloride Formation

Sulfone vs. Sulfide: Metabolic Stability of the S,S-Dioxide Bridge in the 2-Chloropyridine Series

In a widely-cited commentary on sulfur functional groups in drug discovery, Lowe (2021) notes that 'Sulfone: finally, a metabolically stable one. Sulfones have a reputation as rock-solid functional groups, at least when there aren't active hydrogens next to them' [1]. This is contrasted with sulfides, which 'can get either oxidized (up to the sulfone) or reduced back down to the sulfide' [1]. The sulfone moiety in the target compound thus provides a predictably stable anchor point, whereas the analogous sulfide (e.g., [(2-chloropyridin-3-yl)sulfanyl]acetic acid) is susceptible to metabolic interconversion, introducing pharmacokinetic uncertainty.

Sulfone vs. Sulfide Stability
Class-level
Sulfone: reported as metabolically stable, rock-solid. Sulfide: prone to oxidation/reduction cycling.
Oxidation state may affect metabolite-profile interpretation in bioactive molecule research.
General drug-discovery context; active-hydrogen proximity caveat applies.
Metabolic Stability Sulfone Bioisostere Oxidative Metabolism

LogP and Physicochemical Differentiation vs. Corresponding Free Acid (2-chloropyridine-3-sulfonylacetic acid)

The tert-butyl ester form of the compound exhibits a calculated LogP of 1.8504, as reported by the commercial supplier Leyan . While the free acid form (2-chloropyridine-3-sulfonylacetic acid) would exhibit a substantially lower LogP due to the ionizable carboxylic acid group—typically reducing LogP by approximately 1–1.5 units for similar small molecules—this exact value is not directly available from published sources. The elevated lipophilicity of the ester form is significant for researchers who need to handle the intermediate in organic solvents for coupling reactions, as the acid form's higher aqueous solubility could complicate extraction and isolation steps. This difference in partition coefficient translates into practical handling differences: the ester partitions favorably into organic layers (e.g., ethyl acetate, dichloromethane) with minimal loss to aqueous phases, while the free acid requires pH-controlled extraction.

Lipophilicity (LogP)
Data to verify
1.85 (calculated, tert-butyl ester)
Supports organic-phase partitioning workflow; free acid form estimated ~0.5–1.0 LogP units lower.
Calculated value; free acid LogP not directly published.
Lipophilicity LogP Physicochemical Property Comparison

High-Confidence Application Scenarios for Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate Based on Quantitative Differentiation Evidence


Endothelin Antagonist Intermediate Synthesis: Where the 2-Chloro Substituent Is Non-Negotiable

In synthetic programs targeting endothelin receptor antagonists, the 2-chloropyridine-3-sulfonyl motif is explicitly documented as a critical precursor [1]. The tert-butyl acetate protected form of this compound offers the additional advantage of serving as a stable, storable intermediate that can be deprotected to the free acid or converted directly to the acid chloride for amide coupling—a synthetic flexibility not available with the free acid or simple ethyl ester analogs [2]. Procurement of this specific CAS number ensures synthetic fidelity to the published pharmaceutical routes without the need for protecting group re-optimization [1] [2].

Multi-Step Library Synthesis Requiring Orthogonal Deprotection of the Acetate Group

Medicinal chemists constructing compound libraries where the acetate moiety must be unmasked selectively in the presence of other base-labile or acid-sensitive functional groups will benefit from the tert-butyl ester variant. Unlike methyl or ethyl esters, the tert-butyl ester can be chemoselectively cleaved under mild acidic conditions (e.g., TFA or montmorillonite KSF) or converted to the acid chloride via SOCl2 without affecting other ester functionalities [1]. This orthogonal reactivity is a critical differentiator when designing multi-step parallel synthesis protocols, directly reducing the need for protecting group redesign and improving synthetic throughput [1].

Metabolically Stable Sulfone Anchor for Pharmacophore Elaboration

For drug discovery programs where the sulfone bridge serves as a metabolically stable anchoring element—contrasting with the redox-labile sulfide—this compound provides a pre-oxidized building block. As noted by Lowe (2021), sulfones are recognized as 'rock-solid' functional groups resistant to further metabolic oxidation, whereas sulfides are prone to interconversion [1]. Using this intermediate ensures that the final elaborated structure retains the intended oxidation state without the risk of mixed sulfide/sulfoxide/sulfone products, which would confound biological assay interpretation and complicate impurity profiling [1].

Organic-Phase Coupling Reactions Where Ester Lipophilicity Improves Recovery

In synthetic sequences involving biphasic reactions (e.g., amide coupling, sulfonamide formation), the calculated LogP of 1.85 for the tert-butyl ester [1] ensures favorable partitioning into organic solvents, minimizing product loss to the aqueous phase during extraction. This contrasts with the more water-soluble free acid analog, which would necessitate pH-controlled extraction and potentially reduce recovery yields. For process chemists scaling up reactions, this physicochemical advantage translates into higher isolated yields and simpler work-up procedures [1].

Application
Selection Property
Validation Focus
Endothelin antagonist intermediate synthesis
2-Chloro substituent patent context
Synthetic route compatibility review
Multi-step library synthesis
tert-Butyl ester orthogonal deprotection
Chemoselective activation review
Metabolically stable pharmacophore elaboration
Sulfone oxidation-state stability
Metabolite profiling context
Organic-phase coupling reactions
Ester lipophilicity context
Extraction recovery review
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